molecular formula C16H15BrO B1292954 4'-Bromo-3-(3-methylphenyl)propiophenone CAS No. 898790-61-9

4'-Bromo-3-(3-methylphenyl)propiophenone

Cat. No.: B1292954
CAS No.: 898790-61-9
M. Wt: 303.19 g/mol
InChI Key: NIJJITOSGOSLRT-UHFFFAOYSA-N
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Description

4’-Bromo-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C16H15BrO. It is characterized by a bromine atom attached to the para position of the phenyl ring and a methyl group attached to the meta position of the phenyl ring. This compound is a derivative of propiophenone and is used in various chemical syntheses and industrial applications.

Biochemical Analysis

Biochemical Properties

4’-Bromo-3-(3-methylphenyl)propiophenone plays a vital role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of 4’-Bromo-3-(3-methylphenyl)propiophenone on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses and apoptosis . Additionally, 4’-Bromo-3-(3-methylphenyl)propiophenone can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, 4’-Bromo-3-(3-methylphenyl)propiophenone exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 4’-Bromo-3-(3-methylphenyl)propiophenone in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 4’-Bromo-3-(3-methylphenyl)propiophenone has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 4’-Bromo-3-(3-methylphenyl)propiophenone vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and neurotoxicity, highlighting the importance of careful dosage control in experimental studies.

Metabolic Pathways

4’-Bromo-3-(3-methylphenyl)propiophenone is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites in the cell.

Transport and Distribution

The transport and distribution of 4’-Bromo-3-(3-methylphenyl)propiophenone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 4’-Bromo-3-(3-methylphenyl)propiophenone is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(3-methylphenyl)propiophenone typically involves the bromination of 3-(3-methylphenyl)propiophenone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In industrial settings, the production of 4’-Bromo-3-(3-methylphenyl)propiophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.

    Substitution: Sodium methoxide (NaOCH3) in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of 4’-Bromo-3-(3-methylphenyl)benzoic acid.

    Reduction: Formation of 4’-Bromo-3-(3-methylphenyl)propan-1-ol.

    Substitution: Formation of 4’-Methoxy-3-(3-methylphenyl)propiophenone.

Scientific Research Applications

4’-Bromo-3-(3-methylphenyl)propiophenone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.

    Medicine: As a precursor in the development of drugs with potential therapeutic effects.

    Industry: In the production of specialty chemicals, agrochemicals, and dyes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: Similar in structure but lacks the bromine atom. It is used as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.

    4-Bromopropiophenone: Similar in structure but lacks the methyl group. It is used in organic synthesis and as a precursor for various chemical reactions.

Uniqueness

4’-Bromo-3-(3-methylphenyl)propiophenone is unique due to the presence of both the bromine atom and the methyl group, which confer distinct reactivity and properties. This combination allows for a broader range of chemical transformations and applications compared to its similar compounds.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-4,6-9,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJJITOSGOSLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644070
Record name 1-(4-Bromophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-61-9
Record name 1-(4-Bromophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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